

# The role of RIPK1 kinase activity in cell death

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ripk1-IN-16 |           |
| Cat. No.:            | B12376985   | Get Quote |

An In-depth Technical Guide on the Core Role of RIPK1 Kinase Activity in Cell Death

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular fate in response to extracellular and intracellular cues, particularly in the context of inflammation and infection. Functioning as both a scaffold and an enzyme, RIPK1's kinase activity is a decisive factor in the switch between cell survival and programmed cell death pathways, namely apoptosis and necroptosis. Dysregulation of this activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms governed by RIPK1 kinase activity, details key experimental methodologies to study its function, and summarizes its standing as a therapeutic target.

#### The Dual Role of RIPK1: Scaffold vs. Kinase

RIPK1 is a multi-domain protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[1] This structure allows it to function as both a signaling platform and a catalytically active enzyme.

• Scaffold Function: In its kinase-independent role, RIPK1 acts as a scaffold, assembling protein complexes crucial for pro-survival signaling.[2][3] This function is essential for activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)



pathways, which promote the transcription of pro-inflammatory and pro-survival genes.[4][5] The vital importance of this scaffold function is highlighted by the fact that mice completely lacking RIPK1 die at birth from widespread inflammation and cell death, whereas mice expressing a kinase-dead version of RIPK1 are viable and healthy.[2][6][7]

• Kinase Function: The activation of RIPK1's serine/threonine kinase activity is a pivotal event that triggers programmed cell death.[3] This enzymatic function is essential for initiating both RIPK1-dependent apoptosis and a regulated form of necrosis known as necroptosis.[6][8] The decision to activate the kinase domain is tightly regulated by a series of post-translational modifications (PTMs), primarily ubiquitination and phosphorylation.[9]

# Signaling Pathways Regulated by RIPK1 Kinase Activity

The signaling cascades initiated by the tumor necrosis factor receptor 1 (TNFR1) provide a canonical model for understanding RIPK1's role in determining cell fate.

## **Pro-survival Signaling: The TNFR1-Complex I**

Upon TNFα binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and RIPK1, to form a plasma membrane-bound signaling platform known as Complex I.[10][11] Within this complex, RIPK1 primarily serves a scaffold function. It undergoes K63-linked and linear ubiquitination by cellular inhibitors of apoptosis proteins (cIAPs) and the Linear Ubiquitin Chain Assembly Complex (LUBAC).[4][12] This ubiquitination is a critical pro-survival signal, as it provides a docking site for downstream kinase complexes like TAK1 and IKK, which ultimately leads to the activation of NF-κB and MAPK pathways.[4][13] These pathways upregulate genes that promote inflammation and cell survival.[11]





Fig. 1: RIPK1 Scaffold Function in Pro-Survival Signaling.



### The Switch to Cell Death: Complex II Formation

When pro-survival signaling is compromised—for instance, through the inhibition of cIAPs or deubiquitination of RIPK1 by enzymes like CYLD—RIPK1 dissociates from the plasma membrane to form a secondary cytosolic complex, known as Complex II.[4][11] It is within this complex that RIPK1's kinase activity becomes paramount.

In certain cellular contexts, particularly when IAPs are inhibited or absent, RIPK1 kinase activation can lead to apoptosis.[6][14] Activated RIPK1 within a death-inducing complex (often called Complex IIb) helps recruit FADD and pro-caspase-8.[14] This proximity facilitates the dimerization and auto-activation of caspase-8, which then executes the apoptotic cascade by cleaving downstream effector caspases.[4][12]





Fig. 2: RIPK1 Kinase-Dependent Apoptosis Pathway.



## Foundational & Exploratory

Check Availability & Pricing

Necroptosis is a form of regulated, inflammatory cell death that is triggered when caspase-8 activity is blocked or absent.[11][15] Under these conditions, activated RIPK1 uses its RHIM domain to recruit and phosphorylate RIPK3.[4] This interaction leads to the formation of a core complex called the "necrosome".[4] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[15] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5][11]





Fig. 3: RIPK1 Kinase-Dependent Necroptosis Pathway.



# Regulation and Quantitative Aspects of RIPK1 Activity

The catalytic function of RIPK1 is tightly controlled by multiple post-translational modifications, ensuring that cell death pathways are not initiated inappropriately.

# **Key Phosphorylation Sites**

Autophosphorylation is a key step in the activation of RIPK1's kinase domain.[4] Several serine residues have been identified as critical for this process.



| Phosphorylation<br>Site | Function                                                                                 | Key Findings                                                                                                                                                                            | Reference(s) |
|-------------------------|------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Ser166<br>(Human/Mouse) | Primary activation site. Essential for RIPK1 kinase-dependent apoptosis and necroptosis. | Mutation of S166 prevents RIPK1- dependent cell death and inflammation in multiple mouse models. Trans- autophosphorylation at this site licenses RIPK1 to induce downstream signaling. | [14][16][17] |
| Ser161<br>(Human/Mouse) | Contributes to activation. Functionally redundant with S166.                             | S161N mutation partially suppresses RIPK1 kinase activity. Combined S161N and S166A mutations have a synergistic effect in preventing cell death.                                       | [18][19]     |
| Ser14/15, Ser20         | Contribute to activation.                                                                | Cooperate with other sites to induce conformational changes required for full kinase activation.                                                                                        | [14]         |
| Ser320/335 (Human)      | Inhibitory sites.                                                                        | Phosphorylated by MK2 (downstream of TAK1), which inhibits RIPK1 kinase activity and suppresses cell death.                                                                             | [14]         |

## **Impact of RIPK1 Kinase Inhibitors**

The development of small molecule inhibitors has been crucial for both studying RIPK1 function and for therapeutic applications. These inhibitors typically bind to the kinase domain,







preventing the autophosphorylation required for activation.



| Inhibitor                             | Cell/Animal<br>Model                                                   | Stimulus                 | Effect on Cell<br>Death/Inflamm<br>ation                                                            | Reference(s) |
|---------------------------------------|------------------------------------------------------------------------|--------------------------|-----------------------------------------------------------------------------------------------------|--------------|
| Necrostatin-1<br>(Nec-1)              | Jurkat T cells                                                         | FasL + z-VAD-<br>FMK     | Prevents necrotic cell death.                                                                       | [6]          |
| Necrostatin-1s                        | APP/PS1 mouse<br>model of AD                                           | Alzheimer's<br>pathology | Reduces Aβ plaque burden, tau aggregation, and pro-inflammatory cytokines; improves spatial memory. | [20]         |
| Necrostatin-1s                        | Macrophages                                                            | LPS + z-VAD-<br>FMK      | Blocks the prolonged production of pro-inflammatory cytokines in the late phase.                    | [3]          |
| RIPK1 Kinase-<br>Dead Mouse<br>(K45A) | SHARPIN-<br>deficient cpdm<br>mice                                     | Chronic<br>inflammation  | Protects against severe skin and multi-organ inflammation.                                          | [2]          |
| GSK'2982772                           | Ulcerative Colitis<br>Patients                                         | Chronic<br>inflammation  | Phase II trials ongoing; some patients showed side effects like headache and nausea.                | [21]         |
| SAR443820<br>(DNL788)                 | Amyotrophic<br>Lateral Sclerosis<br>(ALS) & Multiple<br>Sclerosis (MS) | Neurodegenerati<br>on    | Currently in<br>Phase 2 clinical<br>trials.                                                         | [20]         |



### **Clinical Trials of RIPK1 Inhibitors**

The therapeutic potential of targeting RIPK1 kinase activity has led to numerous clinical trials for a range of inflammatory and neurodegenerative diseases.

| Drug Name<br>(Company)                         | Indication(s)                             | Phase   | Status (as of<br>late 2024/early<br>2025)                | Reference(s) |
|------------------------------------------------|-------------------------------------------|---------|----------------------------------------------------------|--------------|
| SAR443122 /<br>Eclitasertib<br>(Sanofi/Denali) | Ulcerative Colitis,<br>Cutaneous<br>Lupus | Phase 2 | Ongoing                                                  | [20][22]     |
| SAR443820 /<br>Oditrasertib<br>(Sanofi/Denali) | Multiple<br>Sclerosis (MS)                | Phase 2 | Discontinued<br>(failed to meet<br>primary<br>endpoints) | [20][22]     |
| SAR443820 /<br>DNL788<br>(Sanofi/Denali)       | Amyotrophic<br>Lateral Sclerosis<br>(ALS) | Phase 2 | Ongoing                                                  | [20]         |
| R552 /<br>LY3871801<br>(Rigel/Eli Lilly)       | Autoimmune/Infl<br>ammatory<br>conditions | Phase 1 | Development ongoing for peripheral conditions            | [20][22]     |
| GFH312<br>(GenFleet<br>Therapeutics)           | Autoimmune<br>diseases                    | Phase 1 | Ongoing                                                  | [20][22]     |
| SIR2446<br>(Sironax)                           | CNS indications                           | Phase 1 | Ongoing in healthy volunteers                            | [20][23]     |

# **Key Experimental Protocols**

Investigating the role of RIPK1 kinase activity requires a combination of biochemical, molecular, and cell-based assays.



## In Vitro RIPK1 Kinase Activity Assay

This assay directly measures the enzymatic activity of purified RIPK1 and is essential for screening inhibitors.

 Principle: Recombinant RIPK1 enzyme is incubated with a generic substrate (e.g., Myelin Basic Protein, MBP) and ATP. The kinase transfers a phosphate group from ATP to the substrate, producing ADP. The amount of ADP generated, which is proportional to kinase activity, is then quantified using a luminescence-based system like the ADP-Glo® assay.[24] [25][26]

#### Methodology:

- Reaction Setup: In a 96- or 384-well plate, add kinase buffer, a specified concentration of recombinant RIPK1, the test compound (inhibitor) or vehicle, and the MBP substrate.[26]
- Initiation: Start the reaction by adding a defined concentration of ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
- ADP Detection: Stop the kinase reaction and measure the generated ADP by adding ADP-Glo® Reagent. This reagent depletes the remaining ATP.
- Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce a light signal. Measure luminescence using a plate reader. The signal intensity is directly proportional to RIPK1 activity.
- Data Analysis: Kinase activity is calculated relative to a vehicle control. For inhibitors, doseresponse curves are generated to determine the IC50 value.

#### Immunoprecipitation of RIPK1-Containing Complexes

This technique is used to isolate Complex I, Complex II, or the necrosome to analyze their composition and the PTMs of their components.

Principle: Cells are stimulated to induce the formation of specific RIPK1 complexes. The cells
are then lysed under non-denaturing conditions, and an antibody specific to a component of
the complex (e.g., FLAG-tagged TRADD or endogenous RIPK1) is used to pull down the
entire complex from the lysate.



#### · Methodology:

- Cell Treatment: Treat cells with the appropriate stimulus (e.g., TNFα for Complex I; TNFα + SMAC mimetic for Complex IIb; TNFα + SMAC mimetic + z-VAD-FMK for the necrosome).
- Lysis: Lyse the cells in a buffer containing mild detergents (e.g., NP-40) and inhibitors of proteases and phosphatases to preserve the integrity and phosphorylation status of the complex.
- Immunoprecipitation: Incubate the cell lysate with an antibody targeting a protein in the complex of interest. The antibody-protein complexes are then captured using Protein A/Gconjugated beads.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis: Elute the bound proteins from the beads using a sample buffer.
   Analyze the components of the immunoprecipitated complex by Western blotting using antibodies against specific proteins (e.g., RIPK1, RIPK3, FADD, Caspase-8) or PTMs (e.g., phospho-RIPK1, Ubiquitin).

# **Experimental Workflow Diagram**





Fig. 4: Workflow for Testing a RIPK1 Inhibitor.

# **Conclusion and Therapeutic Outlook**

RIPK1 kinase activity is a master regulator of programmed cell death. While its scaffold function is essential for development and pro-survival signaling, its kinase activity is a potent trigger for apoptosis and necroptosis, two pathways with profound implications for tissue homeostasis and disease. The activation of RIPK1 kinase is a key driver of inflammation, not only by inducing inflammatory necroptotic cell death but also, in some contexts, by directly promoting inflammatory gene expression.[8][27]

The central role of RIPK1 kinase in pathological cell death and inflammation makes it a highly attractive therapeutic target.[2][8] Small molecule inhibitors that specifically block its catalytic function have shown significant promise in a wide array of preclinical models of human disease, including neurodegenerative conditions like Alzheimer's disease and inflammatory disorders such as inflammatory bowel disease and rheumatoid arthritis.[8][20] While clinical



development has faced challenges, exemplified by the discontinuation of a trial for MS, the pipeline for RIPK1 inhibitors remains robust and diverse.[20][22] Continued research into the intricate regulation of RIPK1 and the specific contexts in which its kinase activity is pathogenic will be crucial for successfully translating the therapeutic potential of RIPK1 inhibition into effective treatments for human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TNF-dependent hyperactivation of RIPK1-dependent cytotoxic signaling during embryogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Advances in RIPK1 kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis-independent signaling by the RIP kinases in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RIPK1 kinase for modulating inflammation in human diseases PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RIPK1-Associated Inborn Errors of Innate Immunity [frontiersin.org]
- 10. RIPK1 and TRADD Regulate TNF-Induced Signaling and Ripoptosome Formation PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences of Key Proteins between Apoptosis and Necroptosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

#### Foundational & Exploratory





- 13. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]
- 16. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. RIPK1 autophosphorylation at S161 mediates cell death and inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alzdiscovery.org [alzdiscovery.org]
- 21. tandfonline.com [tandfonline.com]
- 22. RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis [trial.medpath.com]
- 23. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. amsbio.com [amsbio.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The role of RIPK1 kinase activity in cell death].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12376985#the-role-of-ripk1-kinase-activity-in-cell-death]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com